Ethyl 2-butyl-1H-indole-6-carboxylate
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Overview
Description
Ethyl 2-butyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 2-butyl-1H-indole-6-carboxylate, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the synthesis may involve the following steps:
Formation of the Indole Core: Reacting phenylhydrazine with a suitable ketone or aldehyde to form the indole ring.
Functionalization: Introducing the butyl group at the 2-position and the ethyl ester group at the 6-position through various organic reactions such as alkylation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by specific functionalization steps. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Ethyl 2-butyl-1H-indole-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-butyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . Additionally, the compound’s functional groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Ethyl 2-butyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 2-butyl-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-6-13-9-11-7-8-12(10-14(11)16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRMBSQNGCIMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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